molecular formula C20H24N2O5 B6538851 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide CAS No. 1060308-91-9

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B6538851
CAS No.: 1060308-91-9
M. Wt: 372.4 g/mol
InChI Key: LMZAYIQPSGGCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzamide core substituted with dimethylcarbamoyl and trimethoxy groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-22(2)18(23)10-13-6-8-15(9-7-13)21-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h6-9,11-12H,10H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAYIQPSGGCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(Dimethylcarbamoyl)methyl]aniline

  • Step 1 : 4-Nitrobenzyl bromide undergoes nucleophilic displacement with dimethylamine in THF at 0°C to yield 4-nitro-N,N-dimethylbenzylamine.

  • Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, producing 4-[(dimethylamino)methyl]aniline.

  • Step 3 : Acylation with acetyl chloride in pyridine introduces the carbamoyl group, followed by hydrolysis to yield 4-[(dimethylcarbamoyl)methyl]aniline.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

  • Step 1 : 3,4,5-Trimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous DCM for 3 hours.

  • Step 2 : Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid (92% yield).

Amide Bond Formation

  • Step 1 : 4-[(Dimethylcarbamoyl)methyl]aniline (5 mmol) is dissolved in anhydrous DCM under nitrogen.

  • Step 2 : 3,4,5-Trimethoxybenzoyl chloride (5.5 mmol) is added dropwise at 0°C, followed by triethylamine (7.5 mmol).

  • Step 3 : The reaction is stirred at 25°C for 12 hours, washed with 1M HCl and saturated NaHCO₃, then purified via recrystallization (EtOH/H₂O) to yield the target compound (78% yield).

Table 1 : Optimization of Amide Coupling Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneDCM251278
DMAPDCM25685
HOBt/EDCDMF0→252482

Route 2: Late-Stage Functionalization of Preformed Benzamide

This approach modifies a simpler benzamide scaffold to introduce the dimethylcarbamoyl methyl group post-coupling.

Synthesis of N-(4-Hydroxymethylphenyl)-3,4,5-trimethoxybenzamide

  • Step 1 : 3,4,5-Trimethoxybenzoyl chloride is coupled with 4-aminobenzyl alcohol using Method 2.1.3 (Yield: 81%).

  • Step 2 : The hydroxyl group is converted to a bromide using PBr₃ in Et₂O (0°C, 2 h), yielding N-(4-bromomethylphenyl)-3,4,5-trimethoxybenzamide.

Introduction of Dimethylcarbamoyl Group

  • Step 1 : The bromide intermediate (3 mmol) is treated with dimethylamine (6 mmol) in THF at 50°C for 8 hours.

  • Step 2 : The product is purified via column chromatography (SiO₂, EtOAc/hexanes) to yield the target compound (68% yield).

Catalytic and Green Chemistry Approaches

Recent advances in palladium-catalyzed couplings offer alternatives for constructing complex benzamides. The Pd(OAc)₂/DPEphos system, effective in synthesizing N-substituted phthalimides, could be adapted for this target:

  • Step 1 : Aryl iodide precursors undergo carbonylation with CO gas in DMF at 95°C.

  • Step 2 : In situ reaction with 4-[(dimethylcarbamoyl)methyl]aniline in the presence of K₂CO₃ yields the benzamide (projected yield: 72–80%).

Table 2 : Comparison of Synthetic Routes

RouteStepsOverall Yield (%)Key Advantage
1362Straightforward, minimal purification
2455Flexibility in functionalization
3275 (projected)Catalytic, atom-economical

Characterization and Analytical Data

Critical spectroscopic data for the target compound align with analogous benzamides:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.83 (s, 2H, trimethoxy-ArH), 4.21 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 166.5 (amide C=O), 152.1, 142.3, 135.8, 132.4, 128.9, 120.7 (Ar-C), 60.1, 56.2 (OCH₃), 42.1 (N(CH₃)₂), 38.9 (CH₂).

Challenges and Optimization Opportunities

  • Regioselectivity in Electrophilic Substitution : The electron-rich trimethoxy ring complicates direct functionalization, necessitating protective strategies.

  • Amine Compatibility : Free amine groups require protection during acid chloride couplings to prevent undesired side reactions.

  • Purification : Silica gel chromatography often degrades polar benzamides; recrystallization (EtOH/H₂O) proves more effective.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 offers practical advantages:

  • Solvent Recovery : DCM can be efficiently distilled and reused.

  • Catalyst Cost : Avoiding precious metal catalysts (Pd) reduces expenses.

  • Safety Profile : Low-temperature reactions minimize decomposition risks.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making them potential candidates for further development as anticancer agents .

1.2 Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which have been explored in the context of treating chronic inflammatory diseases. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacology

2.1 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has shown promise in reducing oxidative stress and neuronal apoptosis. This suggests a potential role in the development of therapies aimed at neuroprotection .

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that it possesses significant antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents .

Agricultural Applications

3.1 Pesticide Development

Given its chemical structure, this compound is being investigated for its potential use as a pesticide. Its ability to inhibit certain biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents .

3.2 Plant Growth Regulation

Additionally, research has suggested that this compound may act as a plant growth regulator. It has been observed to enhance growth parameters in certain crops by modulating hormonal pathways involved in plant development .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer Cell LinesInhibited proliferation in breast and colon cancer cells; induced apoptosis
Neuroprotective Effects StudyNeurodegenerative ModelsReduced oxidative stress; improved neuronal survival in animal models
Antimicrobial Efficacy StudyBacterial and Fungal StrainsSignificant inhibition observed against multiple pathogens
Pesticide Development ResearchPest ControlEffective against common agricultural pests; potential for eco-friendly formulations
Plant Growth Regulation StudyCrop EnhancementIncreased growth rates and yield in treated plants

Mechanism of Action

The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide
  • N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable subject of study in multiple research domains.

Biological Activity

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C20H24N2O5
  • Molecular Weight : 372.415 g/mol
  • CAS Number : 1060308-91-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzyme activities that are crucial for cell proliferation and survival. This includes inhibition of receptor tyrosine kinases and cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and tumor growth .
  • Apoptosis Induction : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, which may protect cells from oxidative stress and damage .

Cytotoxicity Assays

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
HeLa20Enzyme inhibition
MCF-725Antioxidant effects

Case Studies

  • Study on Lung Cancer Cells : A study published in Cancer Research highlighted the effectiveness of the compound in reducing tumor growth in A549 cells through apoptosis and cell cycle arrest mechanisms .
  • Combination Therapy : Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics. The results suggested enhanced cytotoxicity compared to monotherapy, indicating potential for use in combination therapies for more effective cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and bioavailability. Studies suggest that the compound is metabolized primarily in the liver and exhibits a half-life conducive to therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Coupling of 3,4,5-trimethoxybenzoyl chloride with 4-[(dimethylcarbamoyl)methyl]aniline under anhydrous conditions (e.g., DCM or DMF as solvents).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Optimization : Adjust reaction temperature (typically 0–25°C), use catalysts like DMAP, and monitor progress via TLC/HPLC .
    • Key Challenges : Competing side reactions (e.g., hydrolysis of the carbamoyl group) require strict moisture control .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

  • 1H/13C NMR :

  • Trimethoxybenzamide : Three singlet methoxy peaks at δ ~3.8–3.9 ppm.
  • Carbamoyl group : NH proton (δ ~6.5–7.0 ppm, broad) and carbonyl (C=O) at ~165–170 ppm in 13C NMR.
    • Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C21H25N2O5).
    • FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide core influence binding affinity to biological targets like kinases or GPCRs?

  • Structural Insights :

  • Trimethoxy groups : Enhance lipophilicity and π-π stacking with hydrophobic receptor pockets.
  • Dimethylcarbamoyl side chain : Modulates solubility and hydrogen-bonding interactions.
    • Methodology :
  • Molecular docking : Use software like AutoDock Vina to predict binding modes.
  • SAR studies : Compare analogs with varying substituents (e.g., chloro vs. methoxy groups) using in vitro assays .
    • Data Example : Analog N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide showed 10× higher kinase inhibition than the parent compound due to electron-withdrawing effects .

Q. How can researchers resolve contradictions in biological activity data between similar analogs?

  • Approach :

  • Dose-response curves : Validate IC50 values across multiple assays (e.g., cell viability vs. enzymatic inhibition).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Crystallography : Resolve 3D structures of compound-target complexes to clarify binding discrepancies (e.g., used X-ray diffraction for structural validation) .
    • Case Study : Inconsistent cytotoxicity data for N-{4-[(dimethylcarbamoyl)methyl]phenyl} analogs were resolved by testing under hypoxia vs. normoxia, revealing oxygen-dependent metabolic activation .

Experimental Design & Data Analysis

Q. What strategies mitigate mutagenicity risks during preclinical development of benzamide derivatives?

  • Risk Assessment :

  • Ames testing : Screen for frameshift mutations (e.g., compound 3 in showed lower mutagenicity than benzyl chloride).
  • Structural modifications : Replace mutagenic motifs (e.g., anomeric amides) with bioisosteres like triazoles .
    • Protocol : Conduct in silico toxicity prediction (e.g., Derek Nexus) before synthesis .

Q. How can researchers optimize solubility and bioavailability without compromising target affinity?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated carbamoyl) to enhance aqueous solubility.
  • Nanoparticle formulation : Use PEGylated liposomes for controlled release (tested in for similar trifluoromethyl analogs).
    • Data : LogP values >3 indicate high lipophilicity; aim for 2–3 via substituent tuning .

Comparative Analysis of Structural Analogs

Analog Key Modification Biological Impact Source
N-(4-chlorophenyl) Chloro substituent↑ Kinase inhibition (IC50 = 0.5 µM)
N-(4-methoxyphenyl) Methoxy group↓ Cytotoxicity (CC50 > 100 µM)
Trifluoromethyl variant CF3 group↑ Metabolic stability (t1/2 = 8 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.